[(3S)-1-phenylpyrrolidin-3-yl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
(1-Phenylpyrrolidin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Benzylpyrrolidin-3-yl)methanol
- (1-Cyclopropyl-3-pyrrolidinyl)methanol
Uniqueness
(1-Phenylpyrrolidin-3-yl)methanol is unique due to its specific structure, which includes a phenyl group attached to the pyrrolidine ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(3S)-1-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2/t10-/m0/s1 |
InChI Key |
GJFYMULJMJYQAD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1CO)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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